molecular formula C10H13N2OPS B14616674 1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one CAS No. 57848-45-0

1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one

Katalognummer: B14616674
CAS-Nummer: 57848-45-0
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: APSBGEGECFALBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a phosphorus atom integrated into a five-membered ring, along with sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing phosphorus, sulfur, and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or phosphines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various halogens. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic

Eigenschaften

CAS-Nummer

57848-45-0

Molekularformel

C10H13N2OPS

Molekulargewicht

240.26 g/mol

IUPAC-Name

1,4-dimethyl-2-oxo-2-phenyl-1,4,2λ5-diazaphospholidine-5-thione

InChI

InChI=1S/C10H13N2OPS/c1-11-8-14(13,12(2)10(11)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI-Schlüssel

APSBGEGECFALBH-UHFFFAOYSA-N

Kanonische SMILES

CN1CP(=O)(N(C1=S)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.